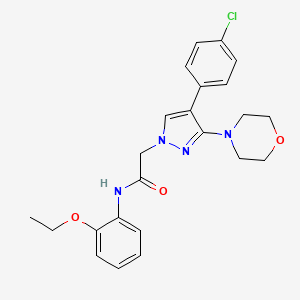![molecular formula C15H17NO2 B2373413 N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide CAS No. 2188733-62-0](/img/structure/B2373413.png)
N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide is a spirocyclic compound characterized by a unique structure where a chromene ring is fused with a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide typically involves a series of cycloaddition reactions. One common method is the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of spirocyclic skeletons under mild conditions, yielding the desired compound in good yields.
Industrial Production Methods
Industrial production of spirocyclic compounds often involves scalable cyclization reactions and the use of metal-catalyzed processes. The use of photochemical protocols and metal-catalyzed cycloadditions are common in the large-scale synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, spirocyclic derivatives have been shown to act as antioxidants by scavenging reactive oxygen species and inhibiting oxidative stress . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3] or [3.3] cyclic frameworks: These compounds share a similar spirocyclic structure but differ in the size and nature of the fused rings.
Spirocyclic oxindoles: These compounds have a spirocyclic structure with an oxindole moiety, which imparts different chemical and biological properties.
Uniqueness
N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide is unique due to its specific combination of a chromene ring and a cyclobutane ring, which provides distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-14(17)16-12-4-5-13-11(10-12)6-9-15(18-13)7-3-8-15/h2,4-5,10H,1,3,6-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINCXVLTYLJHEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OC3(CCC3)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2373330.png)
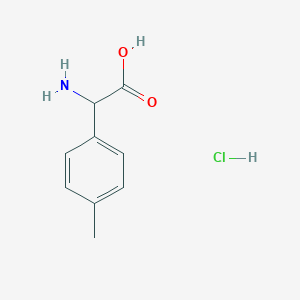
![N-(2,3-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2373334.png)
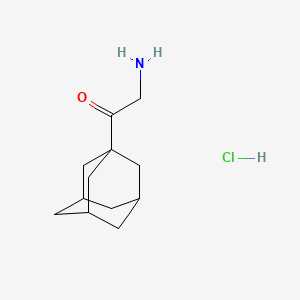
![3-tert-butyl-6-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2373339.png)
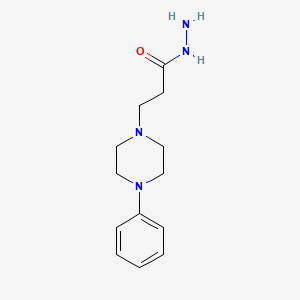
![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2373342.png)
![N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373343.png)

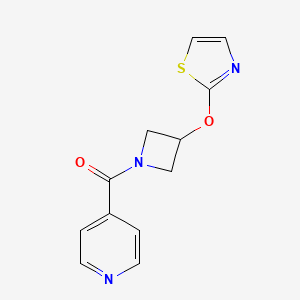
![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)

![4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2373351.png)
